molecular formula C10H15ClFN B3009111 4-Tert-butyl-2-fluoroaniline;hydrochloride CAS No. 2580207-08-3

4-Tert-butyl-2-fluoroaniline;hydrochloride

Cat. No. B3009111
CAS RN: 2580207-08-3
M. Wt: 203.69
InChI Key: AWTUPPCFLVGWOR-UHFFFAOYSA-N
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Description

4-Tert-butyl-2-fluoroaniline;hydrochloride is an organic compound that belongs to the class of anilines. It is widely used in scientific research for various purposes. This compound has a molecular formula of C11H16ClFN and a molecular weight of 215.7 g/mol.

Scientific Research Applications

Synthon in Medicinal Chemistry

4-Fluoropyrrolidine derivatives, which utilize 4-tert-butyl-2,6-dimethylphenylsulfur trifluoride, a related compound to 4-Tert-butyl-2-fluoroaniline hydrochloride, are valuable in medicinal chemistry. These derivatives have been used as dipeptidyl peptidase IV inhibitors and can be synthesized with high yield and enantiomeric purity (Singh & Umemoto, 2011).

Heterobimetallic Catalysis

In organometallic chemistry, compounds like 4-Tert-butyl-2-fluoroaniline hydrochloride have been used in the hydroamination of diphenylbutadiyne. A study demonstrated the formation of quinoline derivatives using 4-tert-butyl- and 4-fluoroaniline as reagents (Younis, Krieck, Görls, & Westerhausen, 2015).

NMR Spectroscopy

The (2S,4R)- and (2S,4S)-perfluoro-tert-butyl 4-hydroxyproline, derivatives of similar compounds, have been used in 19F NMR spectroscopy due to their distinct conformational preferences. This property makes them useful in probes and medicinal chemistry (Tressler & Zondlo, 2014).

Synthesis of Indoles

The compound has been used in the synthesis of indoles, a class of heterocyclic compounds, through benzyne cyclization of N-(2-lithioallyl)-2-fluoroanilines (Barluenga, Fañanás, Sanz, & Fernández, 1999).

Photomechanical Crystals

In material science, derivatives of 4-Tert-butyl-2-fluoroaniline hydrochloride have been used to grow photomechanical microcrystals, which can be activated by UV light to move and concentrate microspheres on a surface (Al‐Kaysi, Tong, Al-Haidar, Zhu, & Bardeen, 2017).

Metalation and Electrophilic Substitution

The compound is involved in metalation reactions and electrophilic substitution, demonstrating its utility in organic synthesis (Katsoulos, Takagishi, & Schlosser, 1991).

Safety and Hazards

The compound is labeled with the GHS07 pictogram and has the signal word "Warning" . Hazard statements include H302, H312, H315, H319, H332, and H335 . Precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P363, P403+P233, P405, and P501 .

properties

IUPAC Name

4-tert-butyl-2-fluoroaniline;hydrochloride
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H14FN.ClH/c1-10(2,3)7-4-5-9(12)8(11)6-7;/h4-6H,12H2,1-3H3;1H
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

AWTUPPCFLVGWOR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C1=CC(=C(C=C1)N)F.Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H15ClFN
Details Computed by PubChem 2.1 (PubChem release 2021.01.04)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

203.68 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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